molecular formula C9H12O4 B14192666 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one CAS No. 875431-81-5

4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one

Cat. No.: B14192666
CAS No.: 875431-81-5
M. Wt: 184.19 g/mol
InChI Key: WGVKENKGUNUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is an organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring. This particular compound is notable for its unique structure, which includes a hydroxy group and two methyl groups attached to the dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with acetone in the presence of an acid catalyst to form the dioxole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Purification steps, including crystallization and distillation, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various alkyl or acyl derivatives.

Scientific Research Applications

4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxole ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2-dimethyl-1,3-benzodioxole: Lacks the dihydro structure.

    2,2-Dimethyl-1,3-benzodioxole: Does not have the hydroxy group.

    4-Hydroxy-1,3-benzodioxole: Lacks the dimethyl groups.

Uniqueness

4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

875431-81-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-7,7a-dihydro-6H-1,3-benzodioxol-5-one

InChI

InChI=1S/C9H12O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h6,11H,3-4H2,1-2H3

InChI Key

WGVKENKGUNUATK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CCC(=O)C(=C2O1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.